molecular formula C7H5ClN2O3 B1588440 4-Chloro-3-nitrobenzenecarbaldehyde oxime CAS No. 66399-01-7

4-Chloro-3-nitrobenzenecarbaldehyde oxime

Cat. No. B1588440
CAS RN: 66399-01-7
M. Wt: 200.58 g/mol
InChI Key: ONIQTTDQIOTCLD-RUDMXATFSA-N
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Description

4-Chloro-3-nitrobenzenecarbaldehyde oxime (CAS 66399-01-7) is a chemical compound used in proteomics research . It has a molecular formula of C7H5ClN2O3 and a molecular weight of 200.58 .


Molecular Structure Analysis

The molecular structure of 4-Chloro-3-nitrobenzenecarbaldehyde oxime consists of a benzene ring substituted with a chlorine atom, a nitro group, and an oxime group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography, but such information was not available in the search results.

Scientific Research Applications

Synthesis of Novel Compounds

A study by Sapegin et al. (2018) discusses how 4-Chloro-3-nitrobenzenesulfonamide reacts at room temperature with bis-electrophilic phenols bearing an NH-acidic functionality. This reaction produces a novel class of [1,4]oxazepine-based primary sulfonamides that exhibit strong inhibition of therapeutically relevant human carbonic anhydrases. This demonstrates the potential of 4-Chloro-3-nitrobenzenecarbaldehyde oxime derivatives in synthesizing compounds with significant pharmaceutical applications, especially as enzyme inhibitors (Sapegin et al., 2018).

Degradation of Organic Pollutants

Research on the oxidative degradation of organic pollutants in water has been conducted using advanced oxidation processes. For example, a combination of sonolysis and ozonolysis has been explored for the degradation of nitrobenzene, 4-nitrophenol, and 4-chlorophenol in water. This study suggests that 4-Chloro-3-nitrobenzenecarbaldehyde oxime could potentially be involved in environmental remediation technologies aimed at reducing levels of hazardous organic compounds in water (Weavers, Ling, & Hoffmann, 1998).

Electrocatalysis and Environmental Applications

The degradation of nitro aromatic compounds, including those related to 4-Chloro-3-nitrobenzenecarbaldehyde oxime, has been studied in the context of wastewater treatment. Zero-valent iron (Fe^0) has been used for the reduction of nitrobenzene to aniline in synthetic wastewater, showcasing the applicability of these reactions in treating industrial wastewater streams containing nitro compounds. This process underscores the potential environmental applications of 4-Chloro-3-nitrobenzenecarbaldehyde oxime and its derivatives in the remediation of contaminated water bodies (Mantha, Taylor, Biswas, & Bewtra, 2001).

Safety And Hazards

4-Chloro-3-nitrobenzenecarbaldehyde oxime may cause an allergic skin reaction and serious eye irritation . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

(NE)-N-[(4-chloro-3-nitrophenyl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-2-1-5(4-9-11)3-7(6)10(12)13/h1-4,11H/b9-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIQTTDQIOTCLD-RUDMXATFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90430670
Record name N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzenecarbaldehyde oxime

CAS RN

66399-01-7
Record name N-[(E)-(4-Chloro-3-nitrophenyl)methylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90430670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-CHLORO-3-NITROBENZALDEHYDE OXIME
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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